3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N,N-dimethylaminoacrylate from propargyl alcohol through oxidation, esterification, and addition reactions.
Substitution and Cyclization: N,N-dimethylaminoacrylate undergoes substitution and cyclization reactions to form the pyrazole ring.
Methylation and Hydrolysis: The pyrazole intermediate is then methylated and subjected to alkaline hydrolysis to yield the final product.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically use readily available raw materials and solvents, ensuring high yields and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds .
Scientific Research Applications
3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes and cellular functions .
Comparison with Similar Compounds
3-(Trifluoromethyl)pyrazole: This compound shares the trifluoromethyl group but lacks the phenyl and carboxylic acid groups.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with different substituents on the pyrazole ring.
Uniqueness: 3-Methyl-1-phenyl-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-methyl-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7-9(11(18)19)10(12(13,14)15)17(16-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQLHNNXEHSAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C(F)(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-15-5 |
Source
|
Record name | 3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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